Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine (THP) family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features:
- A 1,2,3,4-tetrahydropyrimidine core with a 2-oxo group.
- A 3,4-dimethoxyphenyl substituent at position 2.
- A methyl ester at position 4.
- A 6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl} side chain, introducing a pyridine-piperazine hybrid moiety.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-32-18-8-7-16(14-19(18)33-2)22-21(23(30)34-3)17(26-24(31)27-22)15-28-10-12-29(13-11-28)20-6-4-5-9-25-20/h4-9,14,22H,10-13,15H2,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFLLNNUFYPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=N4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activity
Substituent Variations at Position 4
- Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate (): Lacks the piperazinylmethyl group at position 5. Exhibits thymidine phosphorylase (TP) inhibition (IC50 = 424.1 ± 0.9 µM, 59% inhibition) .
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-THP-5-carboxylate ():
Piperazinylmethyl Modifications at Position 6
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-THP-5-carboxylate ():
- Features dual chlorophenyl substituents on the piperazine ring.
- Increased lipophilicity may improve blood-brain barrier penetration, but chlorine’s electron-withdrawing effects could reduce binding affinity compared to the pyridine-containing target compound.
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate ():
Electronic and Steric Effects
Methoxy vs. Hydroxy/Chloro Substituents
- Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate (EDMT, ): DFT studies reveal methoxy groups increase electron density on the THP ring, stabilizing frontier molecular orbitals (HOMO-LUMO gap = 4.2 eV) .
Piperazine vs. Pyridine-Piperazine Hybrid
- The target compound’s pyridin-2-yl-piperazine group introduces:
- Basic nitrogen atoms for hydrogen bonding.
- Conformational rigidity due to the pyridine ring, which may enhance selectivity for specific receptors.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity :
- The target compound’s LogP is estimated to be lower than chlorophenyl analogs () due to the polar pyridine-piperazine group, improving aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
